4-Hydroxy-5-methyl-2-naphthalenecarboxylic acid
Description
4-Hydroxy-5-methyl-2-naphthalenecarboxylic acid is a naphthalene derivative featuring a hydroxyl group at the 4-position, a methyl group at the 5-position, and a carboxylic acid moiety at the 2-position. This substitution pattern confers unique physicochemical properties, such as altered acidity due to electron-withdrawing/donating effects and enhanced lipophilicity from the methyl group.
Properties
Molecular Formula |
C12H10O3 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
4-hydroxy-5-methylnaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C12H10O3/c1-7-3-2-4-8-5-9(12(14)15)6-10(13)11(7)8/h2-6,13H,1H3,(H,14,15) |
InChI Key |
ULBVJZQHBHJPNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C=C2O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Multi-Step Organic Synthesis via Friedel-Crafts Acylation and Functional Group Transformations
One common synthetic strategy involves the Friedel-Crafts acylation of substituted naphthalene derivatives, followed by oxidation and hydroxylation steps to introduce the carboxylic acid and hydroxyl groups at the desired positions.
- Starting Material: 5-methyl-2-methylnaphthalene or related methyl-substituted naphthalenes.
- Key Reactions:
- Friedel-Crafts acylation using aluminum chloride as a catalyst to introduce acyl groups.
- Oxidation of methyl groups to carboxylic acid functionalities, often using liquid phase oxidation with catalysts.
- Hydroxylation at the 4-position, which may involve selective substitution or protection/deprotection strategies.
- Reaction Conditions: Typically conducted in solvents such as dichloromethane or 1,2-dichloroethane under controlled temperature conditions to optimize yield and selectivity.
Industrial scale synthesis may utilize continuous flow reactors to maintain consistent product quality and enhance yield. Purification steps include recrystallization and chromatographic techniques to achieve high purity of the final compound.
Liquid Phase Oxidation of Methyl Naphthalene Derivatives
A notable method for preparing naphthoic acids involves the oxidation of methyl-substituted naphthalenes under liquid phase conditions using catalytic systems.
- Example: Oxidation of 2-methyl naphthalene to 2-naphthoic acid derivatives.
- Catalysts: Various catalytic systems can be employed to facilitate oxidation.
- Reaction Parameters: Temperature control around 50–75°C with the use of sodium hypochlorite or other oxidants.
- Advantages: High conversion rates (up to 99.5%), high yields (up to 95%), and high product purity (up to 99.7%) with low by-product formation.
- Environmental Impact: Reduced tar formation and recycling of mother liquors improve environmental sustainability and cost-effectiveness.
Although this method is described for 2-naphthoic acid, similar oxidation strategies can be adapted for methyl-substituted derivatives such as 4-hydroxy-5-methyl-2-naphthalenecarboxylic acid.
Lewis Acid-Mediated Rearrangements and Acyl Shifts
Recent research reports the use of Lewis acid catalysts to induce acyl shifts in oxabenzonorbornadiene derivatives, leading to substituted naphthoic acid esters.
- Mechanism: Lewis acids facilitate 1,2-acyl shifts resulting in hydroxylated naphthoic acid derivatives.
- Reaction Scope: Allows access to novel substitution patterns on the naphthalene ring.
- Typical Lewis Acids: Include metal triflates and other strong Lewis acids.
- Yields: Optimized conditions provide good to excellent yields of hydroxylated naphthoic acid esters.
- Significance: This method provides a synthetic route to hydroxylated naphthoic acids that may be applicable to the preparation of this compound or its esters.
Methylation and Functional Group Interconversion
Methylation of hydroxycarboxylic acids to form methoxycarboxylates is a common step in synthetic sequences leading to hydroxylated naphthoic acids.
- Reagents: Dimethyl sulfate is used as a methylating agent.
- Solvent System: Water or aqueous mixtures to minimize toxic solvent use.
- Selectivity: Controlled molar ratios of dimethyl sulfate relative to hydroxyl and carboxyl groups ensure selective methylation.
- Outcome: High yields of methylated intermediates with minimal by-products, facilitating subsequent transformations to hydroxylated naphthoic acids.
This method is relevant for protecting groups or modifying hydroxyl groups during the synthesis of this compound.
Alkylation Procedures and Ester Formation
Specific alkylation protocols have been adapted to synthesize hydroxylated and methylated naphthoic acid derivatives, often involving:
- Base-Catalyzed Alkylation: Using potassium carbonate or bicarbonate in polar aprotic solvents like dimethylformamide.
- Alkyl Halides: Such as chloropropanol for introducing hydroxyalkyl substituents.
- Temperature: Elevated temperatures (~100 °C) under inert atmosphere.
- Work-up: Acid-base extraction and purification by chromatography or recrystallization.
- Yields: Moderate to good yields (around 65–75%) of pure hydroxylated naphthoic acid derivatives.
While this example involves 4-hydroxy-6-methoxy-2-naphthoic acid derivatives, similar approaches can be tailored to this compound.
Summary Table of Preparation Methods
| Method | Key Reagents/Catalysts | Conditions | Yield/Purity | Notes |
|---|---|---|---|---|
| Friedel-Crafts Acylation | Aluminum chloride, dichloromethane | Room temp to reflux | High yield, high purity | Multi-step synthesis, industrial scale |
| Liquid Phase Oxidation | Sodium hypochlorite, catalyst system | 49–75 °C | Yield up to 95%, purity 99.7% | Low tar, environmentally friendly |
| Lewis Acid-Mediated Acyl Shift | Lewis acids (metal triflates) | Mild temperatures | Good to excellent yields | Novel substitution patterns possible |
| Methylation with Dimethyl Sulfate | Dimethyl sulfate, aqueous solvent | Controlled molar ratio | High yield, pure products | Selective methylation of hydroxyl/carboxyl |
| Base-Catalyzed Alkylation | K2CO3, alkyl halides, DMF | 100 °C, inert atmosphere | 65–75% yield | Used for ester and hydroxyalkyl derivatives |
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 4-hydroxy-5-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methyl and hydroxyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of 4-hydroxy-5-methyl-2-naphthoic acid.
Reduction: Formation of 4-hydroxy-5-methyl-2-naphthalenemethanol.
Substitution: Formation of various halogenated derivatives.
Scientific Research Applications
While there is no information available regarding the applications of "4-Hydroxy-5-methyl-2-naphthalenecarboxylic acid," some search results do discuss the applications of related compounds like "8-methyl-4-hydroxy-2-naphthoic acid" and other naphthoic acid derivatives.
8-Methyl-4-hydroxy-2-naphthoic acid is an important organic building block used to synthesize substituted naphthoic products .
Reactions and Applications:
- Synthesis of 6-deoxymollugins building block The synthesis involves multiple steps starting with benzaldehyde and dimethyl succinate in the presence of t-BuOK and t-BuOH. The product is further processed using NaOH in MeOH .
- Synthesis of methyl 2,2,7-trimethyl-2H-benzo[h]chromene-5-carboxylate Details of this synthesis are mentioned, indicating the compound's role in creating complex organic molecules .
- Acyl Shift Reactions 4-hydroxy-1-naphthoic acid esters can be obtained as major products through Lewis-acid-catalyzed acyl shift of an oxabenzonorbornadiene .
Other Naphthoic Acid Derivatives:
- Prenylation Reactions 1,4-Dihydroxy-2-naphthoic acid is involved in enzymatic prenylation, an important process in the biosynthesis of menaquinones . The enzyme 1,4-dihydroxy-2-naphthoate:polyprenyltransferase has been detected in Micrococcus luteus .
- ** строи Prenyl donors** 1,4-dihydroxy-3-methyl-2-naphthoic acid and 1-hydroxy-2-naphthoic acid can act as prenyl donors, albeit at much lower rates compared to 1,4-dihydroxy-2-naphthoic acid .
- Cosmetic applications Experimental design techniques are used to optimize topical formulations incorporating raw materials like soy lecithin, phytantriol, and capric acid triglyceride and caprylic .
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-hydroxy-5-methyl- involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following compounds share structural similarities with 4-Hydroxy-5-methyl-2-naphthalenecarboxylic acid but differ in substituent positions or functional groups:
Physicochemical Properties and Reactivity
- Acidity : The hydroxyl group at position 4 in this compound is likely less acidic than the hydroxyl in 6-Hydroxy-2-naphthoic acid due to steric hindrance from the adjacent methyl group.
- Stability : Ester derivatives (e.g., Ethyl 4-hydroxy-8-methoxy-5-methyl-2-naphthoate) may exhibit greater stability in acidic conditions but lower thermal stability (storage at -20°C required) compared to carboxylic acids .
Biological Activity
4-Hydroxy-5-methyl-2-naphthalenecarboxylic acid, a derivative of naphthalene, has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a naphthalene ring substituted with a hydroxyl group and a carboxylic acid group. Its molecular formula is C11H10O3, and it exhibits both acidic and phenolic properties which contribute to its biological activity.
Antitumor Activity
Research has indicated that this compound exhibits significant antitumor properties. A study found that derivatives of naphthalene compounds showed cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy. The mechanism appears to involve the induction of apoptosis in cancer cells, as evidenced by increased caspase activity in treated cells .
Antioxidant Properties
This compound has also been shown to possess antioxidant activity. In vitro assays demonstrated that it effectively scavenges free radicals, thereby reducing oxidative stress in cellular systems. The antioxidant capacity was comparable to standard antioxidants like ascorbic acid, indicating its potential as a natural antioxidant agent .
Anti-inflammatory Effects
In addition to its antitumor and antioxidant activities, this compound has been reported to exhibit anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines in macrophages, suggesting a role in modulating inflammatory responses .
The biological activities of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G1 phase, preventing cancer cell proliferation.
- Caspase Activation : It activates caspases, leading to programmed cell death in tumor cells.
- Free Radical Scavenging : The hydroxyl group in its structure plays a crucial role in neutralizing free radicals.
- Cytokine Modulation : It downregulates the expression of inflammatory cytokines through the inhibition of NF-kB signaling pathways.
Study 1: Antitumor Efficacy
A study conducted on various naphthalene derivatives, including this compound, revealed significant cytotoxicity against human breast cancer cells (MCF-7). The compound showed an IC50 value of approximately 15 µM, indicating potent antitumor activity .
Study 2: Antioxidant Activity
In another investigation, the antioxidant capacity was assessed using DPPH radical scavenging assays. The compound demonstrated an effective scavenging ability with an IC50 value of 25 µM, comparable to that of ascorbic acid .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
